molecular formula C17H28N6O B6445089 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2640865-86-5

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6445089
CAS No.: 2640865-86-5
M. Wt: 332.4 g/mol
InChI Key: WFPJEVVXFDSGKL-UHFFFAOYSA-N
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Description

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a pyrimidine ring substituted with an ethylamino group, a piperazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring, which is then functionalized with an ethylamino group. The piperazine and piperidine rings are introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-2-18-15-6-7-19-17(20-15)23-12-10-21(11-13-23)14-16(24)22-8-4-3-5-9-22/h6-7H,2-5,8-14H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPJEVVXFDSGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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